1,2-Diethynylbenzene
Overview
Description
1,2-Diethynylbenzene is an organic compound with the molecular formula C₁₀H₆ It is characterized by the presence of two ethynyl groups attached to adjacent carbon atoms on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethynylbenzene can be synthesized through several methods. One common approach involves the oxidative coupling of this compound derivatives. This method typically uses palladium-catalyzed coupling reactions under controlled conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions. The process requires precise control of temperature, pressure, and catalyst concentration to ensure the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diacetylene macrocycles.
Reduction: Reduction reactions can lead to the formation of benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethynyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like iodine or other oxidizing agents under controlled conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Diacetylene macrocycles.
Reduction: Benzene derivatives.
Substitution: Various substituted benzene compounds.
Scientific Research Applications
1,2-Diethynylbenzene has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel conjugated organic polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including heat-resistant and conductive polymers.
Mechanism of Action
The mechanism of action of 1,2-diethynylbenzene involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo polymerization, leading to the formation of complex polymeric structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the ethynyl groups and their interaction with other chemical species .
Comparison with Similar Compounds
- 1,3-Diethynylbenzene
- 1,4-Diethynylbenzene
- 1,4-Diethynylnaphthalene
- 4,4’-Diethynyldiphenylmethane
Comparison: 1,2-Diethynylbenzene is unique due to the position of the ethynyl groups on adjacent carbon atoms of the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. In contrast, 1,3-diethynylbenzene and 1,4-diethynylbenzene have ethynyl groups positioned differently, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1,2-diethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDUPRWILCUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176204 | |
Record name | 1,2-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26776-82-9, 21792-52-9 | |
Record name | Benzene, o-diethynyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diethynylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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